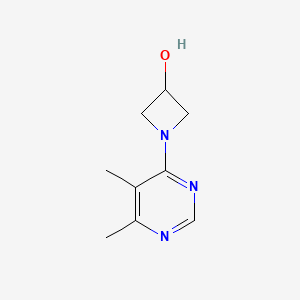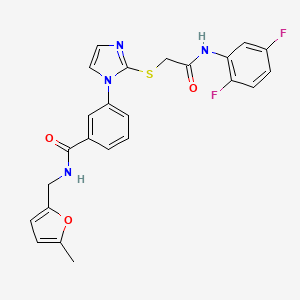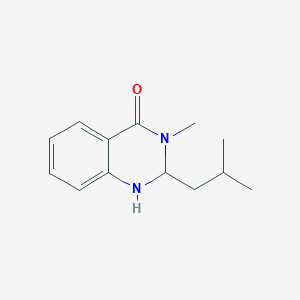![molecular formula C21H25ClN2O2 B2738452 Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride CAS No. 2197063-03-7](/img/structure/B2738452.png)
Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a methylene group), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). It also seems to contain an isoquinoline structure, which is a type of heterocyclic compound .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as the Bischler-Napieralski reaction, which is commonly used to synthesize isoquinoline derivatives . Another method could involve the reaction of 4-cyanopyridine with toluene to give 4-benzylpyridine, followed by catalytic hydrogenation .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions typical of its functional groups. For instance, the benzyl group might undergo electrophilic aromatic substitution, and the carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives are generally basic due to the presence of a nitrogen atom, and they might be soluble in organic solvents .科学的研究の応用
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including structures similar to Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride, have demonstrated significant biological potentials such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Their versatility makes them a critical focus for medicinal chemists aiming to develop novel pharmacotherapeutic agents (Danao et al., 2021).
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
Compounds with structural similarities to Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride serve as inhibitors for AKR1C3, a drug target in hormonal malignancies. These inhibitors have distinct advantages in treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia, highlighting the importance of such compounds in modern therapeutics (Penning, 2017).
Chemokine CCR3 Antagonists
Chemokine receptor CCR3 plays a significant role in allergic diseases. Small molecule antagonists, including structures related to Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride, are believed to offer valuable approaches for treating diseases like asthma, atopic dermatitis, and allergic rhinitis. The detailed structure-activity relationships of these antagonists provide insights into their potential therapeutic applications (Willems & IJzerman, 2009).
Novel CNS Acting Drugs
Functional chemical groups within compounds like Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. These compounds could potentially address a range of CNS effects from depression and euphoria to convulsion, providing a basis for new drug development in neurology and psychiatry (Saganuwan, 2017).
Dipeptidyl Peptidase IV Inhibitors
The structural framework of Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride aligns with the development of dipeptidyl peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes mellitus. These inhibitors showcase the potential of such compounds in addressing metabolic disorders, underlining the broad applicability in therapeutic interventions (Mendieta, Tarragó, & Giralt, 2011).
特性
IUPAC Name |
benzyl spiro[3,4-dihydroisoquinoline-1,4'-piperidine]-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-20(25-16-17-6-2-1-3-7-17)23-15-10-18-8-4-5-9-19(18)21(23)11-13-22-14-12-21;/h1-9,22H,10-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZUBZLPSBBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CCNCC2)C3=CC=CC=C31)C(=O)OCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)


![Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2738380.png)
![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)
![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)


![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)

![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)